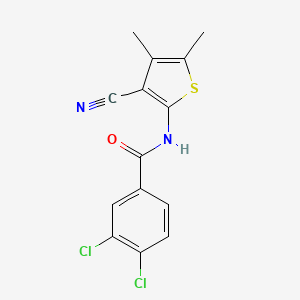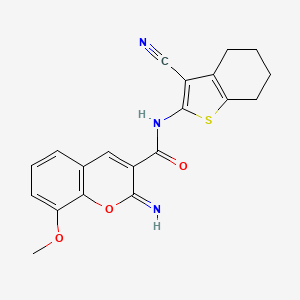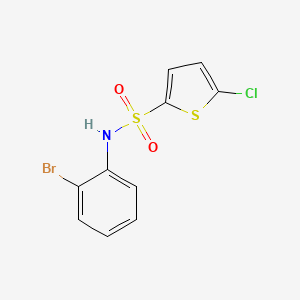
4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including a piperazine ring, a benzodioxin moiety, and a dichlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzodioxin moiety and the dichlorobenzyl group. Common reagents used in these reactions include halogenated benzyl compounds, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazinecarboxamide compounds.
科学的研究の応用
4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
分子標的: この化合物は、ピペラジン部分のために、神経伝達物質受容体(例:セロトニン受容体)と相互作用すると考えられます。
関与する経路: 特定の経路を解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
ユニークな特徴: ベンジル、ピペラジン、およびベンゾジオキシン基の組み合わせがこの化合物を際立たせています。
類似の化合物: 関連する構造には、他のピペラジン誘導体とベンゾジオキシンを含む化合物があります。
この化合物の正確な特性と用途は、立体化学、エナンチオマー、および特定の置換基によって異なる場合があります。研究者は、さまざまな分野での可能性を継続的に探求しています。
類似化合物との比較
Similar Compounds
- 4-(2,4-Dichlorobenzyl)-1-piperazinecarboxamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
- 4-(2,4-Dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
Uniqueness
4-(2,4-DICHLOROBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
分子式 |
C20H21Cl2N3O3 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21Cl2N3O3/c21-15-2-1-14(17(22)11-15)13-24-5-7-25(8-6-24)20(26)23-16-3-4-18-19(12-16)28-10-9-27-18/h1-4,11-12H,5-10,13H2,(H,23,26) |
InChIキー |
YAMGCEPVSKTBAG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2E)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973568.png)

![N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B10973583.png)

![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B10973602.png)


![2-[(5-Chloro-2-methoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10973616.png)
![4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10973621.png)
![1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B10973624.png)

![{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone](/img/structure/B10973641.png)
![6-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10973654.png)
